molecular formula C9H10BF4NS B3040574 2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate CAS No. 21786-62-9

2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate

Cat. No.: B3040574
CAS No.: 21786-62-9
M. Wt: 251.06 g/mol
InChI Key: WNCJZJRTMXDRTA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate is a chemical compound known for its unique structure and properties. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The presence of the tetrafluoroborate anion adds to its stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate typically involves the quaternization of 2,3-dimethylbenzothiazole with an appropriate alkylating agent, followed by the introduction of the tetrafluoroborate anion. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Temperature: Room temperature to reflux conditions

    Reagents: Methyl iodide or other alkyl halides, followed by sodium tetrafluoroborate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.

    Oxidation and Reduction: It can undergo redox reactions, where the sulfur atom in the benzothiazole ring can be oxidized or reduced.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, typically in an aqueous or alcoholic medium.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazoles, while oxidation and reduction reactions can modify the sulfur atom’s oxidation state.

Scientific Research Applications

2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate exerts its effects involves interactions with various molecular targets. The positively charged nitrogen atom can interact with nucleophilic sites in biological molecules, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can affect molecular pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbenzothiazolium iodide
  • 2,3-Dimethylbenzothiazolium chloride
  • 2,3-Dimethylbenzothiazolium bromide

Uniqueness

2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate is unique due to the presence of the tetrafluoroborate anion, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

2,3-dimethyl-1,3-benzothiazol-3-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NS.BF4/c1-7-10(2)8-5-3-4-6-9(8)11-7;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCJZJRTMXDRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=[N+](C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF4NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate
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2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate
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2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate
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2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate
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2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate
Reactant of Route 6
2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate

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